3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
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Overview
Description
3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is a complex organic compound with the molecular formula C20H23N5 and a molecular weight of 333.44 g/mol . This compound is part of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE typically involves the condensation of substituted benzimidazoles with bifunctional synthetic equivalents . One common method includes the use of enamino ketones as building blocks, which are then subjected to annulation reactions under specific conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinyl and pyrido moieties.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is unique due to its specific structural features and biological activities. Similar compounds include other pyrido[1,2-a]benzimidazoles, such as:
- 2-BENZYL-3-ME-1-((2-PHENYLETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE
- Various derivatives of pyrimido[1,2-a]benzimidazoles
These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-methyl-1-(2-piperidin-1-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5/c1-15-13-19(22-9-12-24-10-5-2-6-11-24)25-18-8-4-3-7-17(18)23-20(25)16(15)14-21/h3-4,7-8,13,22H,2,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSAPMKHSXPSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN4CCCCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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